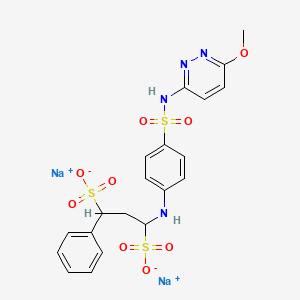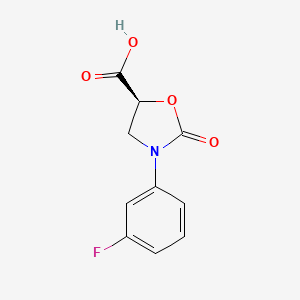
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an oxazolidine ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the coupling of amines, carbon dioxide, and halides. This method is efficient and avoids overalkylation of the carbamate, maintaining the chiral integrity of the substrate . Another approach involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, providing α-substituted amides or N-protected amines in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and copper catalysts. Reaction conditions often involve mild temperatures and short reaction times to prevent racemization and ensure high selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can form electron donor-acceptor complexes, facilitating various chemical transformations. The oxazolidine ring and carboxylic acid functional group contribute to the compound’s reactivity and binding affinity with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in the synthesis of boronic acid derivatives for drug development.
Uniqueness
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of an oxazolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918543-51-8 |
|---|---|
Molekularformel |
C10H8FNO4 |
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-6-2-1-3-7(4-6)12-5-8(9(13)14)16-10(12)15/h1-4,8H,5H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
KCXSGKFVFCPKPQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


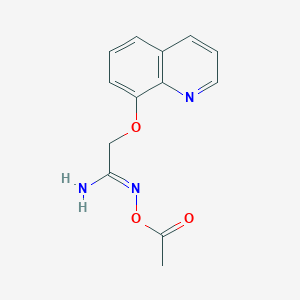
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

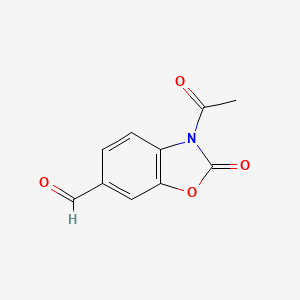

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

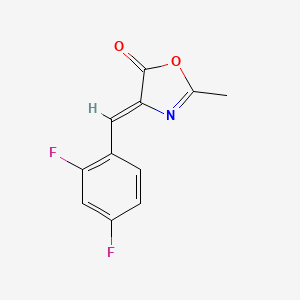
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
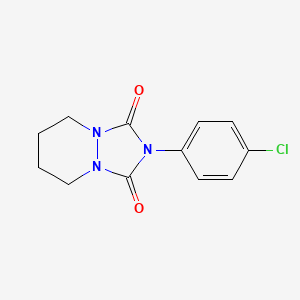
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
